UNC1999 (CAS 1431612-23-5) is a highly selective, S-adenosylmethionine (SAM)-competitive dual inhibitor of the histone methyltransferases EZH2 (IC50 = 2 nM) and EZH1 (IC50 = 45 nM). Unlike first-generation epigenetic probes that are restricted to in vitro applications, UNC1999 was engineered with specific structural modifications to the pyridine and piperazine capping groups to achieve high oral bioavailability. It exhibits >1000-fold selectivity over a broad panel of non-PRC2 epigenetic and non-epigenetic targets. For procurement and assay design, UNC1999 is established as a benchmark material for in vivo pharmacological studies targeting the Polycomb Repressive Complex 2 (PRC2), particularly in models where EZH1 functionally compensates for EZH2 inhibition [1].
Procuring a generic or closely related EZH2 inhibitor without matching the specific pharmacokinetic and target-profile requirements of the assay often leads to model failure. Substituting UNC1999 with highly EZH2-selective probes, such as GSK126, results in incomplete suppression of H3K27 trimethylation in specific hematopoietic cancers (like MLL-rearranged leukemias) because the homologous enzyme EZH1 functionally compensates for the loss of EZH2 activity [1]. Furthermore, attempting to use structurally similar analogs like GSK343 for in vivo studies fails due to rapid systemic clearance and poor pharmacokinetic profiles, restricting them entirely to in vitro use. Finally, using isolated active probes without a structurally matched inactive control prevents the definitive separation of on-target epigenetic modulation from generalized chemotoxicity, a common pitfall in phenotypic screening [2].
The primary structural differentiator of UNC1999 over earlier analogs is its optimized pharmacokinetic profile. While sharing a similar core structure with the inhibitor GSK343, UNC1999 incorporates a modified pyridine and piperazine capping group. This modification resolves the high systemic clearance observed with GSK343, granting UNC1999 robust oral bioavailability suitable for chronic animal dosing. Consequently, UNC1999 can be administered orally in murine xenograft models, whereas GSK343 is strictly limited to in vitro cellular assays [1].
| Evidence Dimension | In vivo pharmacokinetic viability |
| Target Compound Data | UNC1999: Orally bioavailable, suitable for chronic in vivo efficacy models |
| Comparator Or Baseline | GSK343: High systemic clearance, restricted to in vitro use |
| Quantified Difference | Transition from zero in vivo viability (GSK343) to full oral bioavailability (UNC1999) |
| Conditions | Murine pharmacokinetic and xenograft models |
Buyers planning in vivo animal studies must select UNC1999 over GSK343 to ensure systemic exposure and avoid immediate clearance.
In certain malignancies, such as MLL-rearranged leukemia, inhibiting EZH2 alone is insufficient because the homologous enzyme EZH1 compensates to maintain H3K27me3 levels. UNC1999 acts as a dual inhibitor (EZH2 IC50 = 2 nM; EZH1 IC50 = 45 nM), effectively suppressing global H3K27me3/2 and inhibiting leukemia cell proliferation. In contrast, GSK126, which is highly selective for EZH2 (~150-fold selectivity over EZH1), fails to efficiently inhibit H3K27me3 or suppress proliferation in these specific EZH1-compensatory models [1].
| Evidence Dimension | Proliferation suppression in EZH1-compensatory cells |
| Target Compound Data | UNC1999: Effective suppression of global H3K27me3/2 and cell growth |
| Comparator Or Baseline | GSK126: Fails to efficiently inhibit H3K27me3 or suppress growth |
| Quantified Difference | Dual inhibition (UNC1999) overcomes the ~150-fold EZH1 selectivity gap of GSK126 |
| Conditions | MLL-rearranged leukemia cell models |
Selecting UNC1999 is critical for research involving cancers where EZH1 compensation renders strictly EZH2-selective inhibitors ineffective.
A major challenge in epigenetic drug screening is differentiating true on-target H3K27me3 reduction from generalized compound toxicity. UNC1999 is uniquely supported by a structurally matched negative control, UNC2400, which differs only by methylation at two amide nitrogens. This minor structural change results in a >1000-fold decrease in EZH2 inhibitory potency (UNC1999 IC50 = 2 nM vs. UNC2400 IC50 > 13,000 nM). Because both compounds exhibit identical baseline cellular toxicity profiles, running them in parallel allows researchers to definitively isolate PRC2-specific phenotypic effects [1].
| Evidence Dimension | EZH2 Enzymatic IC50 |
| Target Compound Data | UNC1999: 2 nM |
| Comparator Or Baseline | UNC2400: > 13,000 nM |
| Quantified Difference | >1000-fold reduction in target potency with identical baseline toxicity |
| Conditions | Cell-free radioactive methyltransferase assay and cellular viability assays |
Procuring the UNC1999/UNC2400 pair provides a built-in validation system to definitively prove on-target epigenetic mechanisms to regulatory and peer reviewers.
Due to its optimized oral bioavailability and favorable pharmacokinetic profile compared to in vitro-restricted analogs like GSK343, UNC1999 is the preferred choice for chronic oral dosing in murine models of diffuse large B-cell lymphoma (DLBCL) and other PRC2-dependent cancers [1].
In specific cancers like MLL-rearranged leukemias where EZH1 compensates for EZH2 inhibition, highly selective EZH2 probes (e.g., GSK126) are ineffective. UNC1999’s dual EZH1/2 inhibitory profile makes it the necessary procurement choice for suppressing H3K27me3 in these compensatory networks[2].
When developing new cellular assays to measure Polycomb Repressive Complex 2 (PRC2) activity, procuring UNC1999 alongside its inactive analog UNC2400 allows assay developers to perfectly isolate on-target methylation changes from off-target chemotoxicity, establishing a highly reproducible screening baseline [1].